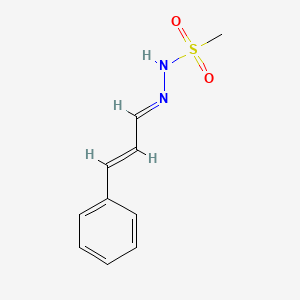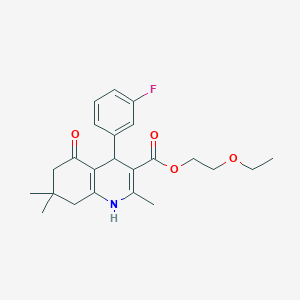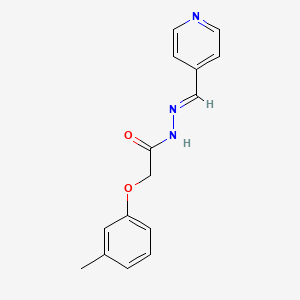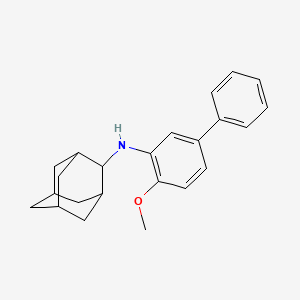
N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide
Übersicht
Beschreibung
N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide, also known as MSH, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields of science. MSH is a sulfonohydrazide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide is not yet fully understood. However, it has been suggested that N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide may exert its antimicrobial and antiviral effects by inhibiting the activity of certain enzymes involved in the replication of these microorganisms. Additionally, N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide may induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide has been shown to modulate the immune system, leading to the activation of immune cells that can help fight infections and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide has been shown to be effective against a wide range of microorganisms and cancer cells, making it a versatile compound for use in various experiments. However, one limitation of using N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide. One area of interest is the development of new antibiotics based on N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide and to identify potential targets for its antimicrobial and anticancer effects. Finally, the potential use of N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide in combination with other drugs for the treatment of infectious diseases and cancer should be investigated.
In conclusion, N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide is a chemical compound that has shown promise in various fields of science. Its antimicrobial, antiviral, and anticancer properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to identify potential targets for its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antimicrobial, antiviral, and anticancer properties. N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide has also been investigated for its ability to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antibiotics. Furthermore, N'-(3-phenyl-2-propen-1-ylidene)methanesulfonohydrazide has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and liver cancer.
Eigenschaften
IUPAC Name |
N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-15(13,14)12-11-9-5-8-10-6-3-2-4-7-10/h2-9,12H,1H3/b8-5+,11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRFBMVIYLRRSC-OSODFHRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NN=CC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N/N=C/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2,6-diisopropylphenoxy)ethyl]piperidine](/img/structure/B3856558.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3856583.png)



![4-[2-(2-furylmethylene)hydrazino]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B3856597.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B3856606.png)

![1,2-naphthalenedione 1-[O-(6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)oxime]](/img/structure/B3856614.png)
![3-fluoro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3856620.png)

![10-{3-[4-(2-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B3856641.png)